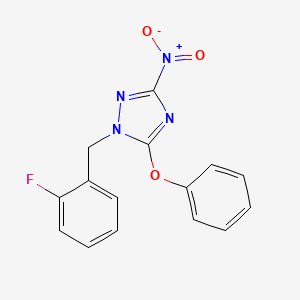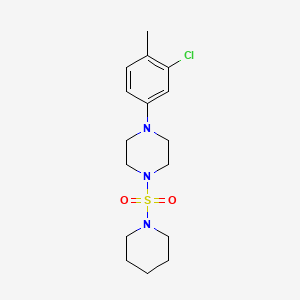
4'-methyl-4-biphenylyl 4-nitrobenzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-methyl-4-biphenylyl 4-nitrobenzyl ether, also known as MNB, is a synthetic compound that has been extensively used in scientific research. MNB is a photolabile protecting group, which means that it can be used to protect certain functional groups in organic molecules from unwanted reactions. MNB can be cleaved by light, which makes it a useful tool for controlling the release of biologically active molecules in a precise manner.
作用機序
The mechanism of action of 4'-methyl-4-biphenylyl 4-nitrobenzyl ether involves the cleavage of the nitrobenzyl ether bond by light, which releases the protected molecule. The cleavage reaction is initiated by the absorption of light by the nitrobenzyl group, which leads to the formation of a highly reactive intermediate that can cleave the ether bond.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and effective tool for scientific research. This compound has been used in a variety of cell and animal studies, and has been shown to have no significant toxicity or adverse effects.
実験室実験の利点と制限
4'-methyl-4-biphenylyl 4-nitrobenzyl ether has several advantages for lab experiments, including its photolabile nature, which allows for precise control over the release of biologically active molecules. This compound is also easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound does have some limitations, including its sensitivity to light and the need for specialized equipment to control the release of protected molecules.
将来の方向性
There are several future directions for the use of 4'-methyl-4-biphenylyl 4-nitrobenzyl ether in scientific research. One potential application is in the development of new drug delivery systems that use this compound as a photolabile protecting group. This compound could also be used to study the release of biologically active molecules in response to specific stimuli, such as changes in temperature or pH. Additionally, this compound could be used to study the mechanisms of action of other photolabile protecting groups, which could lead to the development of new and improved tools for scientific research.
Conclusion
In conclusion, this compound is a useful tool for scientific research that has been extensively used as a photolabile protecting group. This compound has several advantages for lab experiments, including its ease of synthesis and purification, and its minimal biochemical and physiological effects. This compound has several potential future directions for scientific research, including the development of new drug delivery systems and the study of the mechanisms of action of other photolabile protecting groups.
合成法
4'-methyl-4-biphenylyl 4-nitrobenzyl ether can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylbiphenyl with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
4'-methyl-4-biphenylyl 4-nitrobenzyl ether has been extensively used in scientific research as a photolabile protecting group for a variety of biologically active molecules, including neurotransmitters, peptides, and nucleotides. This compound has been used to study the release of these molecules in response to light, which has provided valuable insights into their mechanisms of action.
特性
IUPAC Name |
1-methyl-4-[4-[(4-nitrophenyl)methoxy]phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-2-6-17(7-3-15)18-8-12-20(13-9-18)24-14-16-4-10-19(11-5-16)21(22)23/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWIEXMJLKCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)

![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
